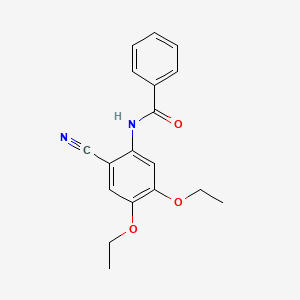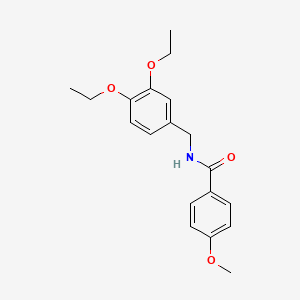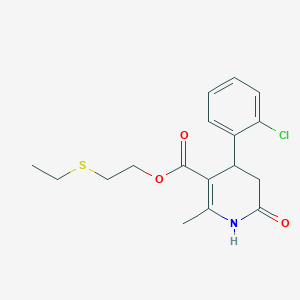![molecular formula C16H11ClN2O2 B5599689 3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione CAS No. 5761-93-3](/img/structure/B5599689.png)
3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" is a compound with significant interest due to its structural and functional properties. The compound is part of a broader class of molecules that are studied for their potential applications in various fields including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrole-2,5-dione derivatives typically involves condensation reactions, cyclization processes, and sometimes, specific substitution reactions to introduce various functional groups, such as chlorophenyl groups. A common method for synthesizing similar compounds involves palladium-catalyzed aryl-aryl coupling reactions, like Suzuki coupling, as demonstrated in the synthesis of photoluminescent conjugated polymers containing similar pyrrole dione units (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" often features a core pyrrole-2,5-dione moiety with various substituents that can significantly influence the molecule's physical and chemical properties. X-ray crystallography reveals detailed insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry, providing a basis for understanding the compound's reactivity and interactions (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, aminoalkylation, and cyclocondensation, leading to a wide range of products with diverse functional groups and potential applications. The reactivity is often dictated by the presence of electron-withdrawing groups and the nucleophilicity of the reacting partners (Jones et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the introduction of bulky substituents or heteroatoms can affect the compound's solubility in organic solvents and its ability to form crystals, crucial for its applications in material science and organic electronics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and photoluminescence, are essential for understanding the compound's potential applications. For example, the presence of the pyrrole-2,5-dione core structure can impart unique electronic properties, making these compounds candidates for use in photoluminescent materials and electronic devices (Beyerlein & Tieke, 2000).
properties
IUPAC Name |
3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNTMWJAAWICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350512 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione | |
CAS RN |
5761-93-3 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)

![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)


![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)
